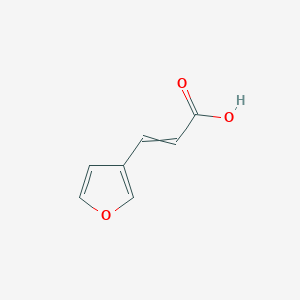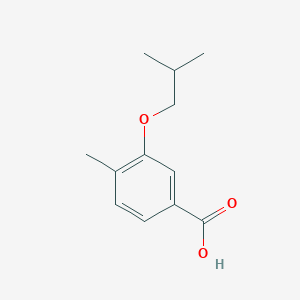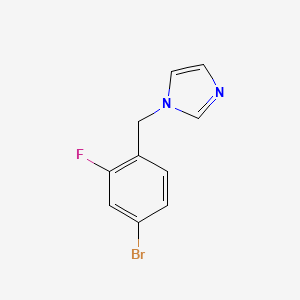
3-(3-Furyl)acrylic acid
Descripción general
Descripción
3-(3-Furyl)acrylic acid is an organic compound with the molecular formula C₇H₆O₃ It is a derivative of propenoic acid (acrylic acid) where the hydrogen atom at the 3-position is replaced by a 3-furanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Furyl)acrylic acid typically involves the reaction of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or water.
Temperature: Reflux conditions (around 80-100°C).
The reaction proceeds through the formation of a β-keto acid intermediate, which then undergoes decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Furyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Bromine (Br₂) or nitric acid (HNO₃) for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-(3-furanyl)propanoic acid or 3-(3-furanyl)propanal.
Reduction: 3-(3-furanyl)propanoic acid.
Substitution: Various substituted furanyl derivatives depending on the substituent and reaction conditions.
Aplicaciones Científicas De Investigación
3-(3-Furyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and adhesives due to its reactive double bond and furan ring.
Mecanismo De Acción
The mechanism of action of 3-(3-Furyl)acrylic acid involves its interaction with various molecular targets and pathways. The compound’s furan ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its double bond can participate in various addition reactions, contributing to its reactivity.
In biological systems, the compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, its potential anticancer activity could be attributed to the induction of oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
3-(3-Furyl)acrylic acid can be compared with other similar compounds such as:
2-Propenoic acid, 3-(2-furanyl)-: Similar structure but with the furan ring at the 2-position. This compound may exhibit different reactivity and properties due to the positional isomerism.
Furanacrylic acid: Another derivative of propenoic acid with a furan ring, used in similar applications but with distinct chemical properties.
Furfurylideneacetic acid: A related compound with a different substitution pattern on the furan ring, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-(furan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPZUDWRRBZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315748 | |
| Record name | 3-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39244-10-5 | |
| Record name | 3-Furanacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39244-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7863142.png)
![6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide](/img/structure/B7863145.png)

![N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B7863179.png)
![1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone](/img/structure/B7863182.png)
![(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid](/img/structure/B7863189.png)





